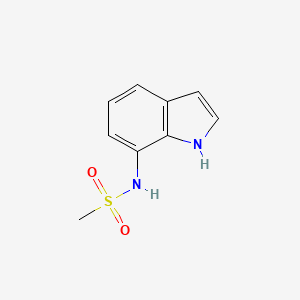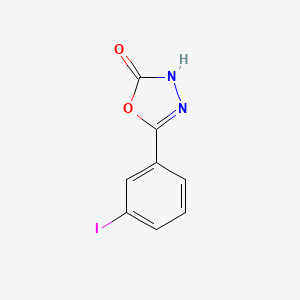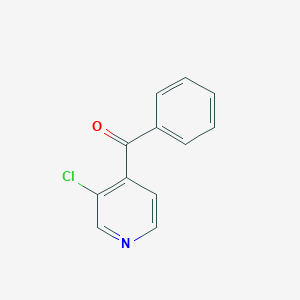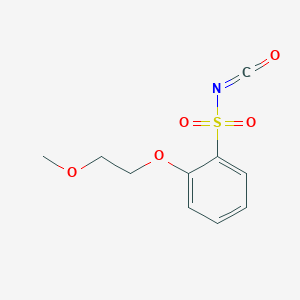
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate is a chemical compound with the molecular formula C10H11NO5S. It is an organic compound that belongs to the class of sulfonyl isocyanates. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-methoxyethoxy)-benzene sulfonyl isocyanate typically involves the reaction of 2-(2-Methoxyethoxy)benzenesulfonyl chloride with a suitable isocyanate source. One common method involves the use of phosgene as the isocyanate source. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form urea derivatives.
Alcohols: Reacts with alcohols to form carbamate derivatives.
Solvents: Common solvents used in these reactions include dichloromethane, toluene, and acetonitrile.
Major Products Formed
Urea Derivatives: Formed from reactions with amines.
Carbamate Derivatives: Formed from reactions with alcohols.
Applications De Recherche Scientifique
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of amine groups.
Biology: Utilized in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of o-(2-methoxyethoxy)-benzene sulfonyl isocyanate involves its reactivity with nucleophiles. The sulfonyl isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of stable urea and carbamate linkages, which are important in various chemical and biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: Similar in structure but lacks the sulfonyl group.
Benzene-1-sulfonyl isocyanate: Similar but lacks the methoxyethoxy substituent.
Uniqueness
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate is unique due to the presence of both the methoxyethoxy and sulfonyl groups, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
89020-61-1 |
|---|---|
Formule moléculaire |
C10H11NO5S |
Poids moléculaire |
257.27 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C10H11NO5S/c1-15-6-7-16-9-4-2-3-5-10(9)17(13,14)11-8-12/h2-5H,6-7H2,1H3 |
Clé InChI |
SMSHHKNNPMVPMK-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC=CC=C1S(=O)(=O)N=C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
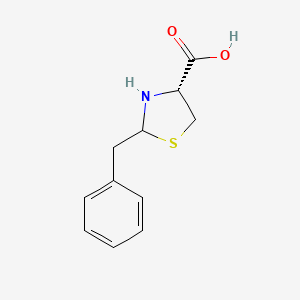
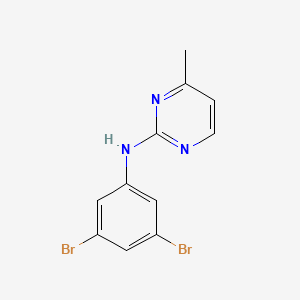
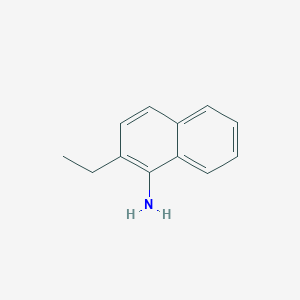
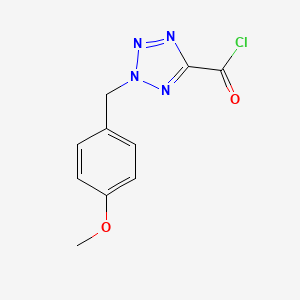
![1,3-Dioxolane, 2-[(4-nitrophenyl)methyl]-](/img/structure/B8681952.png)
![3-Methylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8681956.png)
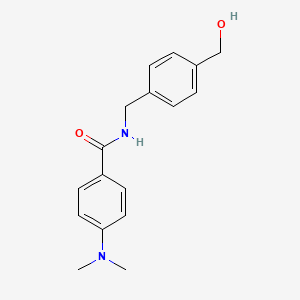
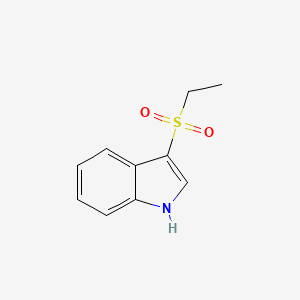
![N-Benzyl-3-bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8681972.png)

![2-Chloro-7,7-difluoro-5-methyl-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]diazepin-6-one](/img/structure/B8681985.png)
